molecular formula C14H18O4 B083337 (2-Phenyl-2-propanoyloxyethyl) propanoate CAS No. 13756-18-8

(2-Phenyl-2-propanoyloxyethyl) propanoate

Cat. No.: B083337
CAS No.: 13756-18-8
M. Wt: 250.29 g/mol
InChI Key: XVAFLALVAOXSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyl-2-propanoyloxyethyl) propanoate is an ester compound characterized by its unique structure, which includes a phenyl group attached to a propanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-2-propanoyloxyethyl) propanoate typically involves the esterification reaction between 2-phenyl-2-propanol and propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-2-propanoyloxyethyl) propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-phenyl-2-propanol and propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 2-Phenyl-2-propanol and propanoic acid.

    Reduction: 2-Phenyl-2-propanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

(2-Phenyl-2-propanoyloxyethyl) propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

    Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug that can be metabolized to active compounds.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Phenyl-2-propanoyloxyethyl) propanoate involves its hydrolysis to release 2-phenyl-2-propanol and propanoic acid. These products can interact with various molecular targets and pathways in biological systems. For example, 2-phenyl-2-propanol can act as a central nervous system depressant, while propanoic acid can participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propanoate: An ester with a similar structure but with an ethyl group instead of a phenyl group.

    Methyl benzoate: An ester with a benzene ring but with a methyl group instead of a propanoate group.

    Isopropyl butanoate: An ester with a similar carbon backbone but with different alkyl groups.

Uniqueness

(2-Phenyl-2-propanoyloxyethyl) propanoate is unique due to the presence of both a phenyl group and a propanoate ester, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2-phenyl-2-propanoyloxyethyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-13(15)17-10-12(18-14(16)4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAFLALVAOXSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C1=CC=CC=C1)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290888
Record name 1-phenylethane-1,2-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13756-18-8
Record name NSC71619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenylethane-1,2-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.